2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEM-Cl, is an organochlorine compound commonly used in organic synthesis as a protecting group for hydroxyl (-OH) functionalities. Developed by Bruce H. Lipshutz in the 1970s, SEM-Cl offers several advantages for protecting hydroxyl groups in various research applications [].
In organic synthesis, protecting groups are temporary modifications introduced to specific functional groups within a molecule. These groups serve to prevent unwanted side reactions while allowing the manipulation of other functional groups. SEM-Cl acts as a protecting group for hydroxyl groups by reacting with them to form a SEM ether. This ether linkage is stable under a wide range of reaction conditions, allowing chemists to perform various transformations on the molecule without affecting the protected hydroxyl group.
SEM-Cl offers several advantages over other hydroxyl protecting groups:
SEM-Cl finds applications in various areas of scientific research, including:
2-(Trimethylsilyl)ethoxymethyl chloride is a chemical compound with the molecular formula CHClOSi and a molecular weight of 166.72 g/mol. It is classified as a colorless liquid with a density of 0.94 g/mL and has a boiling point ranging from 57.0°C to 59.0°C under reduced pressure (8.0 mmHg). This compound is known for its ability to act as a protecting group in organic synthesis, particularly in the modification of alcohols and other functional groups .
SEMCl's protecting group ability relies on the selective reactivity of the chlorine atom. The chlorine readily undergoes nucleophilic substitution by hydroxyl groups, forming a stable C-O bond and attaching the SEM group to the molecule. The bulky trimethylsilyl group and the ether linkage create a steric environment that shields the hydroxyl group from further reactions while the rest of the molecule can be manipulated []. Deprotection occurs when a fluoride ion attacks the silicon atom, breaking the Si-O bond and regenerating the original hydroxyl group [].
The synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride can be achieved through several methods:
2-(Trimethylsilyl)ethoxymethyl chloride is utilized in various applications:
Several compounds share structural similarities with 2-(Trimethylsilyl)ethoxymethyl chloride, which can provide insights into its unique properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimethylchlorosilane | CHClSi | Used primarily for silanization reactions |
Ethyltrimethoxysilane | CHOSi | Acts as a coupling agent in surface modifications |
2-(Methoxyethoxy)trimethylsilane | CHOSi | Contains methoxy groups that enhance solubility |
The uniqueness of 2-(Trimethylsilyl)ethoxymethyl chloride lies in its specific combination of trimethylsilyl and ethoxymethyl functionalities, which allows it to serve effectively as a protecting group while also being reactive enough for subsequent transformations .
2-(Trimethylsilyl)ethoxymethyl chloride was first developed by Bruce H. Lipshutz during his work on the synthesis of N-methylmaysenine. The groundbreaking introduction of this reagent occurred in 1980 when Lipshutz and his colleague Joseph J. Pegram published their seminal paper in Tetrahedron Letters, presenting SEM-Cl as a novel reagent for hydroxyl group protection. This publication, which has been cited over 280 times according to Google Scholar, marked the beginning of SEM-Cl's significant impact on organic synthesis.
Lipshutz, who joined the faculty at UC Santa Barbara in 1979 as an Assistant Professor, has since become a Distinguished Professor with contributions spanning multiple areas of organic chemistry. His development of SEM-Cl addressed a critical need in complex synthesis – a hydroxyl protecting group that could be selectively cleaved under mild conditions using fluoride in organic solvents. This selective deprotection capability distinguished SEM-Cl from many existing protecting groups and established its value in multistep syntheses.
The initial paper demonstrated that SEM ethers exhibited excellent stability under conditions that would cleave other protecting groups, while remaining susceptible to specific deprotection reagents like tetrabutylammonium fluoride (TBAF) and cesium fluoride. This balance of stability and selective cleavability would prove instrumental in complex synthetic applications.
Following its introduction, synthetic chemists quickly recognized the broader potential of SEM-Cl beyond hydroxyl protection. By the mid-1980s, researchers had expanded its application to protect various functional groups including primary, secondary, and tertiary alcohols, phenols, amines, and carboxylic acids.
A significant advancement came in 1986 when Lipshutz and colleagues extended SEM-Cl application to the protection of imidazoles. This development demonstrated that SEM-protected nitrogen heterocycles could undergo directed metalation at the C-2 position when treated with strong bases like n-butyllithium, creating valuable synthetic intermediates for heterocyclic chemistry.
The evolution of SEM-Cl continued with the development of alternative deprotection methods. While the initial deprotection procedures relied on fluoride-based reagents, researchers subsequently discovered effective deprotection using Lewis acids such as magnesium bromide, lithium tetrafluoroborate, and boron trifluoride etherate. A particularly notable innovation came in 2000 with Vakalopoulos and Hoffmann's development of a very mild and selective deprotection method using magnesium bromide in diethyl ether/nitromethane, achieving excellent yields under gentle conditions.
To fully appreciate SEM-Cl's significance, one must understand its position within the broader context of silicon-based protecting group chemistry. Silicon protecting groups have a rich history dating back to pioneering work by Frederic Stanley Kipping (1863-1949), an English chemist who conducted groundbreaking research on silicon polymers and coined the term "silicone".
Kipping's work established the foundation for organosilicon chemistry, which studies compounds containing carbon-silicon bonds. The field expanded considerably in the mid-20th century, with organosilicon compounds finding increasing applications in organic synthesis, particularly as protecting groups.
Silicon-based protecting groups gained popularity due to their tunable properties, stability under various reaction conditions, and selective deprotection methods. Before SEM-Cl, common silicon protecting groups included trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) ethers. While effective, these groups had limitations – TMS groups were often too labile under basic conditions, while TBDMS groups sometimes required harsh deprotection conditions.
SEM-Cl introduced a valuable middle ground, offering enhanced stability under various conditions while maintaining selective deprotection pathways. This balanced profile positioned SEM-Cl as an important addition to the silicon protecting group arsenal, expanding the toolkit available to synthetic organic chemists for tackling increasingly complex molecular targets.
Flammable;Corrosive